Cas no 475638-35-8 (2,3-Dimethoxy-7,8,9,10-tetrahydroazepino2,1-bquinazolin-12(6H)-one)

2,3-Dimethoxy-7,8,9,10-tetrahydroazepino2,1-bquinazolin-12(6H)-one structure
475638-35-8 structure
Nome del prodotto:2,3-Dimethoxy-7,8,9,10-tetrahydroazepino2,1-bquinazolin-12(6H)-one
Numero CAS:475638-35-8
MF:C15H18N2O3
MW:274.315023899078
MDL:MFCD03617945
CID:3106251
PubChem ID:380991

2,3-Dimethoxy-7,8,9,10-tetrahydroazepino2,1-bquinazolin-12(6H)-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
    • 475638-35-8
    • NCI60_023334
    • 2,3-dimethoxy-6H,7H,8H,9H,10H-azepino[2,1-b]quinazolin-12-one
    • EN300-07049
    • CS-0220609
    • AKOS001044056
    • 2,3-dimethoxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
    • CHEMBL2009703
    • 2,3-dimethoxy-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one
    • G37298
    • 1W-0932
    • Z55667739
    • MFCD03617945
    • AUA63835
    • 2,3-Dimethoxy-7,8,9,10-tetrahydroazepino2,1-bquinazolin-12(6H)-one
    • MDL: MFCD03617945
    • Inchi: InChI=1S/C15H18N2O3/c1-19-12-8-10-11(9-13(12)20-2)16-14-6-4-3-5-7-17(14)15(10)18/h8-9H,3-7H2,1-2H3
    • Chiave InChI: XDUNCLSLEFOXHI-UHFFFAOYSA-N
    • Sorrisi: COC1=C(C=C2C(=C1)C(=O)N3CCCCCC3=N2)OC

Proprietà calcolate

  • Massa esatta: 274.13174244g/mol
  • Massa monoisotopica: 274.13174244g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 2
  • Complessità: 410
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 51.1Ų
  • XLogP3: 1.6

2,3-Dimethoxy-7,8,9,10-tetrahydroazepino2,1-bquinazolin-12(6H)-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Key Organics Ltd
1W-0932-10MG
2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
475638-35-8 >95%
10mg
£63.00 2025-02-09
TRC
B432773-50mg
2,3-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
475638-35-8
50mg
$ 50.00 2022-06-07
TRC
B432773-100mg
2,3-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
475638-35-8
100mg
$ 70.00 2022-06-07
Key Organics Ltd
1W-0932-1G
2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
475638-35-8 >95%
1g
£166.00 2025-02-09
abcr
AB298959-5 g
2,3-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one; .
475638-35-8
5g
€1138.30 2023-06-21
Key Organics Ltd
1W-0932-0.5G
2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
475638-35-8 >95%
0.5g
£83.00 2025-02-09
Aaron
AR00IS15-100mg
2,3-dimethoxy-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one
475638-35-8 95%
100mg
$111.00 2025-03-21
1PlusChem
1P00IRST-10g
2,3-dimethoxy-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one
475638-35-8 95%
10g
$1731.00 2024-05-01
A2B Chem LLC
AI75037-2.5g
2,3-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one
475638-35-8 97%
2.5g
$438.00 2024-04-20
A2B Chem LLC
AI75037-100mg
2,3-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one
475638-35-8 97%
100mg
$101.00 2024-04-20
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:475638-35-8)2,3-Dimethoxy-7,8,9,10-tetrahydroazepino2,1-bquinazolin-12(6H)-one
A1164186
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):188.0/675.0